molecular formula C22H23NO5 B13709222 Ethyl 2-(4-(benzyloxy)-3-isopropoxyphenyl)oxazole-4-carboxylate

Ethyl 2-(4-(benzyloxy)-3-isopropoxyphenyl)oxazole-4-carboxylate

Cat. No.: B13709222
M. Wt: 381.4 g/mol
InChI Key: XKFGHDQFWCUYRZ-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(benzyloxy)-3-isopropoxyphenyl)oxazole-4-carboxylate is a synthetic organic compound belonging to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This particular compound is characterized by its unique structure, which includes a benzyloxy group, an isopropoxy group, and an oxazole ring. It has gained interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-(benzyloxy)-3-isopropoxyphenyl)oxazole-4-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(benzyloxy)-3-isopropoxyphenyl)oxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Ethyl 2-(4-(benzyloxy)-3-isopropoxyphenyl)oxazole-4-carboxylate has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is used in the study of biological pathways and mechanisms due to its potential bioactivity.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-(benzyloxy)-3-isopropoxyphenyl)oxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The oxazole ring and its substituents can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Ethyl 2-(4-(benzyloxy)-3-isopropoxyphenyl)oxazole-4-carboxylate can be compared with other oxazole derivatives, such as:

These compounds share a similar oxazole core but differ in their substituents, which can lead to variations in their chemical and biological properties

Properties

Molecular Formula

C22H23NO5

Molecular Weight

381.4 g/mol

IUPAC Name

ethyl 2-(4-phenylmethoxy-3-propan-2-yloxyphenyl)-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C22H23NO5/c1-4-25-22(24)18-14-27-21(23-18)17-10-11-19(20(12-17)28-15(2)3)26-13-16-8-6-5-7-9-16/h5-12,14-15H,4,13H2,1-3H3

InChI Key

XKFGHDQFWCUYRZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=COC(=N1)C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC(C)C

Origin of Product

United States

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